molecular formula C12H12ClN5O B7678852 5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide

5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide

Cat. No.: B7678852
M. Wt: 277.71 g/mol
InChI Key: YJDGZIPVQUGXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an antifungal agent.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide involves inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the fungal cell membrane and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in mammalian cells, indicating that it may have potential as a safe and effective antifungal agent. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide is its broad spectrum of activity against fungal species, including drug-resistant strains. However, the compound may have limitations in terms of its solubility and stability, which may impact its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on 5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide. One direction is to further investigate the mechanism of action of the compound and its effects on fungal cell membranes. Another direction is to explore the potential use of the compound in combination with other antifungal agents to enhance its effectiveness. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, further studies are needed to fully understand the biochemical and physiological effects of the compound in mammalian cells.

Synthesis Methods

The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with cyclobutanone in the presence of a base, followed by the reaction of the resulting product with 1H-1,2,4-triazole-5-carboxamide. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

The potential use of 5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide as an antifungal agent has been extensively studied. In vitro studies have shown that the compound exhibits potent activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, the compound has been shown to have activity against drug-resistant strains of fungi.

Properties

IUPAC Name

5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c13-8-2-3-9(14-6-8)10(19)17-12(4-1-5-12)11-15-7-16-18-11/h2-3,6-7H,1,4-5H2,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGZIPVQUGXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)NC(=O)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.